18-Carboxy dinor leukotriene B4 is a significant metabolite derived from leukotriene B4, which plays a crucial role as an inflammatory mediator in the human body. It is primarily formed through the β-oxidation pathway in the liver, where leukotriene B4 undergoes metabolic transformations. This compound has garnered attention due to its implications in various biological processes and potential therapeutic applications.
Leukotriene B4 is synthesized from arachidonic acid via the action of the enzyme lipoxygenase. The metabolism of leukotriene B4 leads to several products, including 18-carboxy dinor leukotriene B4, which is identified as one of the metabolites produced during the degradation of leukotriene B4 in human and rat hepatocytes .
18-Carboxy dinor leukotriene B4 is classified as a lipid mediator, specifically a metabolite of leukotriene B4. Its classification falls under the broader category of eicosanoids, which are signaling molecules derived from fatty acids that play pivotal roles in inflammation and immune responses.
The synthesis of 18-carboxy dinor leukotriene B4 occurs primarily through β-oxidation. This metabolic pathway involves the sequential removal of two-carbon units from the fatty acid chain, leading to various oxidized forms of leukotrienes. In particular, 18-carboxy dinor leukotriene B4 is produced after the conversion of leukotriene B4 to 20-carboxy leukotriene B4, followed by further oxidation processes .
The synthesis can be summarized as follows:
The molecular formula for 18-carboxy dinor leukotriene B4 is , and it has a molecular weight of approximately 338.40 g/mol. Its structure features a complex arrangement typical of eicosanoids, with multiple functional groups that contribute to its biological activity.
The compound's structural characteristics include:
18-Carboxy dinor leukotriene B4 participates in various biochemical reactions, primarily involving enzymatic modifications:
The metabolic pathways involving this compound are crucial for understanding its role in inflammation. For example, studies have shown that different stimuli can alter the production rates of various metabolites, including 18-carboxy dinor leukotriene B4 .
The mechanism through which 18-carboxy dinor leukotriene B4 exerts effects involves its interaction with specific receptors on target cells, particularly immune cells such as neutrophils and macrophages. These interactions can modulate inflammatory responses by influencing cell migration, activation, and cytokine release.
Research indicates that this metabolite may play a role in regulating the intensity and duration of inflammatory responses, potentially serving as a feedback regulator in inflammatory pathways .
18-Carboxy dinor leukotriene B4 is primarily utilized in research settings to study its role as a metabolite of leukotriene B4 and its implications in inflammatory diseases. Its applications include:
Leukotriene B4, a potent pro-inflammatory mediator derived from arachidonic acid, undergoes extensive hepatic metabolism to form biologically inactive metabolites. The liver serves as the primary site for this catabolism, with isolated rat hepatocytes converting ~15% of exogenous Leukotriene B4 into 18-carboxy-19,20-dinor Leukotriene B4 within 15 minutes of incubation [1] [3]. This transformation occurs via two sequential pathways: initial omega-oxidation followed by beta-oxidation.
Omega-oxidation represents the rate-limiting step in 18-carboxy dinor Leukotriene B4 formation. This microsomal process introduces a hydroxyl group at the ω-terminus (C20) of Leukotriene B4, catalyzed by cytochrome P450 enzymes, primarily CYP4F3 and the recently characterized CYP2U1 [5] [9]. The resultant 20-hydroxy Leukotriene B4 is rapidly dehydrogenated to 20-carboxy Leukotriene B4 via cytosolic alcohol/aldehyde dehydrogenases [2]. Kinetic studies confirm CYP2U1's high catalytic efficiency for Leukotriene B4 ω-hydroxylation (K~m~ = 12 ± 4 µM; V~max~ = 148 pmol/min/mg protein) [5]. Notably, ethanol (25 mM) inhibits this pathway by competing for alcohol dehydrogenase, thereby suppressing 20-carboxy Leukotriene B4 synthesis [2] [10].
20-carboxy Leukotriene B4 undergoes peroxisomal beta-oxidation from the ω-end to yield 18-carboxy-19,20-dinor Leukotriene B4. This metabolite was structurally characterized via gas chromatography-mass spectrometry, revealing truncation of two methylene units and a terminal carboxyl group [1] [6]. Beta-oxidation requires activation to a CoA ester, consuming ATP and Coenzyme A, and involves enzymes of the peroxisomal β-oxidation spiral [6] [9]. Isolated peroxisomes from rat liver convert omega-carboxy Leukotriene B4 to omega-carboxy-dinor Leukotriene B4 (18-carboxy-19,20-dinor Leukotriene B4) in the presence of CoA, ATP, NAD, and FAD [6] [9].
Table 1: Key Metabolites in Leukotriene B4 Hepatic Catabolism
| Metabolite | Enzymatic Pathway | Structural Feature | Identification Method |
|---|---|---|---|
| 20-hydroxy Leukotriene B4 | Omega-hydroxylation | -OH at C20 | HPLC, GC-MS |
| 20-carboxy Leukotriene B4 | Dehydrogenation | -COOH at C20 | HPLC, GC-MS |
| 18-carboxy-19,20-dinor Leukotriene B4 | Peroxisomal beta-oxidation | -COOH at C18; C19-C20 removed | UV spectroscopy, GC-MS |
The cytochrome P450 family drives the initial omega-oxidation step. CYP4F3 (Leukotriene B4 ω-hydroxylase) is the dominant enzyme in human liver, while CYP2U1 exhibits high ω-hydroxylation activity in cerebral tissues [5] [9]. Molecular docking studies reveal Leukotriene B4 binds to CYP2U1 with its ω-terminus oriented perpendicular to the heme iron. The carboxylate group of Leukotriene B4 forms ionic bonds with Lys292 and Thr295 residues, positioning C20 3.6 Å from the heme iron for hydroxylation [5]. This regioselectivity produces 20-hydroxy Leukotriene B4 as ~90% of CYP2U1 metabolites [5]. Competitive inhibition studies confirm specificity: 12-HETE and 1-oleoyl lysophosphatidic acid suppress ω-hydroxylation by >50% at 50 µM concentrations, implicating shared substrate recognition motifs [5].
Peroxisomes are indispensable for the chain-shortening phase. Omega-carboxy Leukotriene B4 is activated to its CoA ester (omega-carboxy Leukotriene B4-CoA) by an ATP-dependent CoA ligase [6] [9]. Subsequent reactions employ four core enzymes of peroxisomal β-oxidation:
Photoaffinity labeling with omega-carboxy-[³H] Leukotriene B4 identified the bifunctional protein and 3-ketoacyl-CoA thiolase as primary leukotriene-binding proteins in peroxisomes [6] [9]. The reaction requires NADPH to reduce unsaturated intermediates via 2,4-dienoyl-CoA reductase [6]. Two cycles of β-oxidation produce 18-carboxy-19,20-dinor Leukotriene B4, which accumulates due to hindered further degradation of the dicarboxylate structure [1] [9]. Mitochondria contribute minimally to this pathway, as shown by compartment-specific inhibitor studies [9].
Table 2: Enzymes Catalyzing 18-Carboxy Dinor Leukotriene B4 Synthesis
| Enzyme | Cellular Location | Reaction Catalyzed | Cofactors Required |
|---|---|---|---|
| Cytochrome P450 4F3 (CYP4F3) | Endoplasmic reticulum | Leukotriene B4 ω-hydroxylation | NADPH, O₂ |
| Cytochrome P450 2U1 (CYP2U1) | Endoplasmic reticulum | Regioselective ω-hydroxylation | NADPH, O₂ |
| Acyl-CoA synthetase | Peroxisomes | Omega-carboxy Leukotriene B4-CoA formation | ATP, Coenzyme A |
| Peroxisomal bifunctional enzyme | Peroxisomes | Hydration/dehydrogenation | NAD⁺ |
| 3-ketoacyl-CoA thiolase | Peroxisomes | Thiolytic cleavage | Coenzyme A |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: